molecular formula C14H12 B046981 9-Methylfluorene CAS No. 2523-37-7

9-Methylfluorene

Cat. No.: B046981
CAS No.: 2523-37-7
M. Wt: 180.24 g/mol
InChI Key: ZVEJRZRAUYJYCO-UHFFFAOYSA-N
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Description

9-Methylfluorene, also known as 9-Methyl-9H-fluorene, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₂. It is a derivative of fluorene, where a methyl group is attached to the ninth carbon of the fluorene structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

9-Methylfluorene, also known as 9-METHYL-9H-FLUORENE, is a polycyclic aromatic hydrocarbon . Its primary target is the cytochrome P-450 enzyme system . This enzyme system plays a crucial role in the metabolism of various substances within the body.

Mode of Action

The interaction of this compound with its target, the cytochrome P-450 enzyme system, results in the oxygenation of the compound . Specifically, this compound is oxygenated to 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . This reaction requires molecular oxygen and is inhibited by carbon monoxide .

Biochemical Pathways

The biochemical pathway affected by this compound involves the metabolism of aromatic hydrocarbons . The oxygenation of this compound by the cytochrome P-450 enzyme system is a key step in this pathway .

Pharmacokinetics

Given its interaction with the cytochrome p-450 enzyme system, it is likely that it undergoes hepatic metabolism .

Result of Action

The oxygenation of this compound results in the formation of 9-hydroperoxy-9-methylfluorene and 9-hydroxy-9-methylfluorene . These metabolites may have different properties and biological activities compared to the parent compound, this compound.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of molecular oxygen is required for its oxygenation . Additionally, the reaction is inhibited by carbon monoxide , indicating that the action of this compound may be affected by the oxygen and carbon monoxide levels in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Methylfluorene can be synthesized through several methods. One common approach involves the methylation of fluorene. This process typically uses a strong base, such as potassium tert-butoxide, to deprotonate fluorene, followed by the addition of a methylating agent like methyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9-Methylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cytochrome P-450, cumene hydroperoxide, molecular oxygen.

    Reduction: Hydrogen gas, metal catalysts like palladium or platinum.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

9-Methylfluorene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

9-methyl-9H-fluorene
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InChI

InChI=1S/C14H12/c1-10-11-6-2-4-8-13(11)14-9-5-3-7-12(10)14/h2-10H,1H3
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InChI Key

ZVEJRZRAUYJYCO-UHFFFAOYSA-N
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Canonical SMILES

CC1C2=CC=CC=C2C3=CC=CC=C13
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Molecular Formula

C14H12
Record name 9-METHYLFLUORENE
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DSSTOX Substance ID

DTXSID5073957
Record name 9-Methylfluorene
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Molecular Weight

180.24 g/mol
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Physical Description

Prisms. (NTP, 1992)
Record name 9-METHYLFLUORENE
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Boiling Point

309 to 313 °F at 15 mmHg (NTP, 1992)
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Density

1.0263 at 151 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

2523-37-7
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Melting Point

115 to 117 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fluorene (15.0 g, 90.4 mmol), n-BuLi (48.1 ml, 120 mmol, 2.5 M in hexane), RX=iodomethane (19.3 g, 136 mmol). 40 was isolated as a yellowish waxy solid (16.2 g, quant.). The analytical data were identical to those in the literature (M. A. Schmidt, H. G. Alt, W. Milius, J. Organomet. Chem. 1996, 525, 15).
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15 g
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Synthesis routes and methods III

Procedure details

To a solution of fluorene (10.0 g, 60.0 mmol) in 100 mL of THF was added n-BuLi (66.6 mmol) at -78° C. This solution was then added to a chilled solution of iodomethane (15.04 g, 90.6 mmol) in 60 mL of THF. The temperature was kept at about -20° C. to maintain a clear solution. The mixture was allowed to warm to room temperature and then quenched with saturated aqueous NH4Cl and evaporated to a residue which was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried with MgSO4, filtered and evaporated to a solid. This solid was dissolved with hot pentane, stirred with decolorizing charcoal, filtered through a celite pad, and evaporated to get 10.0 g(92%) of 9-methyl fluorene was a white solid, mp 42°-43° C. FT-IR (KBr): 3065, 3039, 3016, 2962, 2926, 2864, 1478, 1445, 1309, 1023, 792 cm-1. NMR (300 MHz, CHCl3) δ 1.60-1.62(d, 3H, J=7.5 Hz), 3.93-3.97 (q, 1H, J=7.5 Hz), 7.32-7.38 (m, 4H) , 7.35-7.36 (d, 2H, J=8.0 Hz), 7.81-7.83(d, 2H, J=8.0 Hz).
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10 g
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60 mL
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Yield
92%

Synthesis routes and methods IV

Procedure details

A mixture of fluorene (78.3 g) and THF (700 mL) was cooled down to −70° C., and n-BuLi (300 mL, corresponding to 0.48 mol) was dropwise added thereto while maintaining −60° C. or lower. Then, methyl iodide (66.8 g) was added, and the temperature was allowed to slowly go back to a room temperature. The mixture was cooled again down to 0° C. to add 3M-hydrochloric acid (300 mL), and the reaction mixture was extracted with toluene. The organic layer obtained was washed well in order with saturated sodium hydrogencarbonate, saturated sodium hydrogensulfite and water, and then dried on anhydrous magnesium sulfate. The solvent was distilled off from this organic layer under reduced pressure, and the residue was purified by means of column chromatography (silica gel, eluting solvent: toluene/heptane [40/60]) and recrystallization (ethanol) to obtain 9-methylfluorene (57.4 g) of pale yellow crystal. Melting point: 47.3-48.8° C.
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78.3 g
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700 mL
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300 mL
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66.8 g
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300 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-Methylfluorene
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9-Methylfluorene
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9-Methylfluorene
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9-Methylfluorene
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9-Methylfluorene
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9-Methylfluorene
Customer
Q & A

A: The presence of the methyl group at the 9-position in 9-methylfluorene leads to increased acidity compared to fluorene. This is attributed to the electron-donating nature of the methyl group, which stabilizes the negative charge formed upon deprotonation at the 9-position. [, , ] This effect is also reflected in the λmax value of the corresponding fluorenyl-lithium compound, indicating greater delocalization of the negative charge in the 9-methylfluorenyl anion. []

A: this compound demonstrates higher reactivity with organometallic compounds like organosilyl-alkali metals compared to fluorene. Studies using stop-flow techniques show faster reaction rates for this compound, suggesting that the 9-methyl group enhances the reactivity of the 9-hydrogen atom. [] This enhanced reactivity is again linked to the increased acidity of the 9-hydrogen due to the presence of the methyl group.

A: Yes, this compound serves as an effective indicator for titrating common organometallic reagents, particularly those of Group IA and IIA. Its deprotonated form exhibits a distinct red color in THF and a yellow color in ether solutions, enabling sharp endpoint detection. [] This makes it a valuable tool for determining the concentration of organometallic reagents.

A: The molecular formula of this compound is C14H12. Its molecular weight is 180.25 g/mol. [, ]

A: Yes, methylation influences the spectroscopic properties. For instance, the UV-Vis absorption spectrum of this compound differs from that of fluorene. While specific data may vary depending on the solvent and conditions, the presence of the methyl group alters the electronic structure and, consequently, the absorption/emission characteristics. [, , , ]

A: The flow-vacuum pyrolysis of 2,2′-bis(hydroxymethyl)biphenyl yields various products, including fluorene, this compound, 9-methylenefluorene, 9,10-dihydrophenanthrene, phenanthrene, 9-hydroxy-9,10-dihydroanthracene, 9-fluorenol, 9-fluorenone, 2-methyl-2'-formylbiphenyl (major product), 2-hydroxymethyl-2'-formylbiphenyl, and 2,2'-diphendialdehyde. [] The distribution of these products depends on the pyrolysis temperature.

A: Interestingly, while non-enolizable carbonyl compounds like benzophenone and fluorenone undergo reactions with hexamethylphosphoric triamide (HMPA) upon heating, this compound, being enolizable, remains unreactive under similar conditions. [] This suggests that the enol form of this compound is relatively stable and resistant to reactions with HMPA.

A: Upon UV excitation, TBFC undergoes ultrafast photodissociation, yielding tert-butyloxy and methylfluorenyl radicals, along with CO2. The fragmentation process, controlled by the excited state lifetime of TBFC, involves concerted bond breakage of the O-O and the fluorenyl-C(carbonyl) bond. [, , ]

A: Yes, the decarboxylation rate of the 9-methylfluorenylcarbonyloxy radical, an intermediate in TBFC photolysis, is temperature-dependent. Picosecond transient IR spectroscopy studies reveal two decay components: a fast one attributed to vibrationally hot radicals and a slower one representing the dissociation of thermally equilibrated radicals. [, ]

A: Yes, the aza[60]fullerene radical (C59N*) can abstract a hydrogen atom from this compound. Kinetic isotope effect studies suggest a stepwise mechanism where hydrogen atom abstraction is the rate-determining step. [] This highlights the ability of the aza[60]fullerene radical to participate in radical reactions with suitable hydrogen donors like this compound.

A: While fluorene and this compound readily form excimers (excited dimers), 9,9′-dimethylfluorene (F1) does not exhibit excimer emission. Theoretical calculations and spectroscopic studies reveal that steric hindrance from the two methyl groups in F1 prevents π-stacking, favoring a tilted dimer structure stabilized by C-H/π interactions. [, ] This emphasizes the significant role of steric effects in dictating the self-assembly and excited-state behavior of fluorene derivatives.

A: Yes, a correlation exists between the heats of vaporization of aromatic hydrocarbons and their calculated solvent-accessible surface areas. This relationship allows for the estimation of heats of vaporization for compounds like this compound, 9-fluorenyl radical, and 9-methyl-9-fluorenyl radical. []

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